ethyl 2-[(2Z)-6-bromo-2-(cyclopropanecarbonylimino)-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
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Overview
Description
Ethyl 2-[(2Z)-6-bromo-2-(cyclopropanecarbonylimino)-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound featuring a benzothiazole ring, a bromine atom, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(2Z)-6-bromo-2-(cyclopropanecarbonylimino)-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves a multi-step process. One common method includes the condensation of 2-aminobenzenethiol with bromoacetyl bromide to form the benzothiazole core. This intermediate is then reacted with cyclopropanecarbonyl chloride to introduce the cyclopropane moiety. Finally, esterification with ethyl bromoacetate yields the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure the reactions proceed under mild conditions, minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2Z)-6-bromo-2-(cyclopropanecarbonylimino)-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the benzothiazole ring or the ester group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 2-[(2Z)-6-bromo-2-(cyclopropanecarbonylimino)-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-[(2Z)-6-bromo-2-(cyclopropanecarbonylimino)-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, modulating their activity. The bromine atom and cyclopropane moiety may enhance binding affinity and specificity, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-bromoacetate: Similar ester group but lacks the benzothiazole ring.
Cyclopropanecarbonyl chloride: Contains the cyclopropane moiety but lacks the ester and benzothiazole components.
Benzothiazole derivatives: Share the benzothiazole core but differ in substituents.
Uniqueness
Ethyl 2-[(2Z)-6-bromo-2-(cyclopropanecarbonylimino)-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is unique due to its combination of a benzothiazole ring, a bromine atom, and an ethyl ester group. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
ethyl 2-[6-bromo-2-(cyclopropanecarbonylimino)-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O3S/c1-2-21-13(19)8-18-11-6-5-10(16)7-12(11)22-15(18)17-14(20)9-3-4-9/h5-7,9H,2-4,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZBZUWXFRKHTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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